molecular formula C14H14N4S B10802997 5,6-dimethyl-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine

5,6-dimethyl-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B10802997
M. Wt: 270.35 g/mol
InChI Key: GDHDVVWSNHVRNO-UHFFFAOYSA-N
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Description

WAY-614915 is a chemical compound known for its role as an inhibitor of casein kinase 1 delta. This enzyme is involved in various cellular processes, including circadian rhythm regulation and cell cycle control. The molecular formula of WAY-614915 is C14H14N4S, and it has a molecular weight of 270.35 .

Preparation Methods

The synthesis of WAY-614915 involves several steps, typically starting with the preparation of the core structure, followed by the introduction of specific functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve:

    Step 1: Formation of the core structure through a series of condensation reactions.

    Step 2: Introduction of functional groups via substitution reactions.

    Step 3: Purification and crystallization to obtain the final product.

Industrial production methods for WAY-614915 are not widely documented, but they likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

WAY-614915 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

WAY-614915 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of casein kinase 1 delta and its effects on various biochemical pathways.

    Biology: Employed in research to understand the role of casein kinase 1 delta in circadian rhythm regulation and cell cycle control.

    Medicine: Investigated for its potential therapeutic applications in diseases where casein kinase 1 delta is implicated, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting casein kinase 1 delta.

Mechanism of Action

WAY-614915 exerts its effects by inhibiting the activity of casein kinase 1 delta. This enzyme is involved in phosphorylating various substrates, which play critical roles in cellular processes. By inhibiting casein kinase 1 delta, WAY-614915 disrupts these processes, leading to alterations in circadian rhythm and cell cycle progression .

Comparison with Similar Compounds

WAY-614915 is unique in its specific inhibition of casein kinase 1 delta. Similar compounds include:

    IC261: Another inhibitor of casein kinase 1 delta, but with different potency and selectivity.

    PF-670462: A compound that also targets casein kinase 1 delta but has a different chemical structure and pharmacokinetic profile.

WAY-614915 stands out due to its specific molecular interactions and effects on casein kinase 1 delta, making it a valuable tool in scientific research .

Properties

Molecular Formula

C14H14N4S

Molecular Weight

270.35 g/mol

IUPAC Name

5,6-dimethyl-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C14H14N4S/c1-9-10(2)19-14-12(9)13(17-8-18-14)16-7-11-5-3-4-6-15-11/h3-6,8H,7H2,1-2H3,(H,16,17,18)

InChI Key

GDHDVVWSNHVRNO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NCC3=CC=CC=N3)C

Origin of Product

United States

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